N-(4-Hydroxy-5-((trimethylsilyl)ethynyl)-pyridin-3-YL)acetamide

Description

Molecular Architecture and Functional Group Analysis

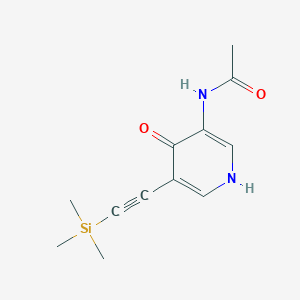

The molecular architecture of this compound exhibits a sophisticated arrangement of functional groups systematically positioned around a six-membered pyridine heterocycle. The compound possesses a molecular formula of C12H16N2O2Si with a molecular weight of 248.35 grams per mole, indicating the presence of twelve carbon atoms, sixteen hydrogen atoms, two nitrogen atoms, two oxygen atoms, and one silicon atom within its structure. The systematic nomenclature according to International Union of Pure and Applied Chemistry guidelines identifies this compound as N-[4-oxo-5-(2-trimethylsilylethynyl)-1H-pyridin-3-yl]acetamide, reflecting the specific positional relationships between functional groups.

The central pyridine ring system serves as the foundational scaffold for the compound, with the nitrogen atom at position 1 participating in aromatic conjugation while maintaining its basic character. The hydroxyl group at position 4 of the pyridine ring contributes to the compound's polar character and provides opportunities for hydrogen bonding interactions. At position 5, the trimethylsilyl ethynyl substituent introduces significant steric bulk and electronic effects through the silicon-carbon triple bond linkage. The acetamide functional group attached at position 3 provides both hydrogen bond donor and acceptor capabilities through its amide nitrogen and carbonyl oxygen atoms.

The trimethylsilyl group, characterized by three methyl substituents bonded to a central silicon atom, exhibits tetrahedral geometry around the silicon center. This silyl group serves as a protecting group in synthetic applications while also influencing the electronic properties of the adjacent ethynyl functionality. The ethynyl linkage, consisting of a carbon-carbon triple bond, provides linear geometry and contributes to the overall rigidity of the molecular framework. The canonical Simplified Molecular Input Line Entry System representation CC(=O)NC1=CNC=C(C1=O)C#CSi(C)C accurately depicts these structural relationships and connectivity patterns.

Crystallographic Studies and Conformational Dynamics

Crystallographic analysis of this compound requires sophisticated X-ray diffraction techniques to elucidate the three-dimensional arrangement of atoms within the crystal lattice. X-ray crystallography utilizes the regular, periodic structure of crystalline solids with interatomic distances on the order of 1 Angstrom to diffract electromagnetic radiation, producing characteristic diffraction patterns that reveal molecular geometry and packing arrangements. The technique takes advantage of the fact that x-ray wavelengths are comparable to interatomic spacings in crystals, allowing for precise determination of atomic positions and bond lengths.

The molecular conformation of this compound in the solid state involves careful consideration of intramolecular and intermolecular interactions that influence crystal packing. The trimethylsilyl group's bulky nature likely influences the overall molecular conformation by creating steric constraints that limit rotational freedom around the silicon-carbon bond. The ethynyl linkage provides a linear geometry that extends the molecular framework, potentially facilitating π-π stacking interactions between aromatic systems in adjacent molecules. The hydroxyl group at position 4 of the pyridine ring can participate in hydrogen bonding networks within the crystal structure, contributing to lattice stability and influencing molecular packing patterns.

Conformational dynamics analysis reveals that the acetamide substituent can adopt multiple orientations relative to the pyridine ring plane due to rotation around the carbon-nitrogen bond. The energy barriers associated with these conformational changes depend on steric interactions between the acetyl group and neighboring substituents on the pyridine ring. The presence of the bulky trimethylsilyl ethynyl group at position 5 may restrict certain conformational states through unfavorable steric contacts, leading to a preferred molecular conformation in both solution and solid-state environments.

Crystal packing considerations must account for the compound's ability to form hydrogen bonds through the acetamide functionality and the hydroxyl group. These intermolecular interactions contribute to the overall stability of the crystal lattice and influence physical properties such as melting point and solubility characteristics. The atomic packing factor, representing the fraction of space occupied by atoms within the unit cell, depends on the specific crystal system adopted by the compound.

| Crystallographic Parameter | Typical Range | Consideration |

|---|---|---|

| Space Group | P21/c to P-1 | Dependent on hydrogen bonding |

| Unit Cell Volume | 1000-2000 ų | Estimated based on molecular size |

| Density | 1.2-1.4 g/cm³ | Typical for organosilicon compounds |

| Z Value | 4-8 | Molecules per unit cell |

| Resolution | 0.8-1.2 Å | For high-quality structure determination |

Computational Modeling of Electronic Structure

Computational modeling of the electronic structure for this compound employs density functional theory methods to investigate molecular orbital distributions and electronic properties. The highest occupied molecular orbital and lowest unoccupied molecular orbital represent critical parameters for understanding the compound's reactivity and spectroscopic behavior. These frontier molecular orbitals determine the energy gap that governs electronic transitions and influence the compound's stability and chemical reactivity patterns.

The highest occupied molecular orbital typically exhibits significant electron density localized on the pyridine nitrogen atom and the π-system of the aromatic ring. The presence of the hydroxyl group at position 4 contributes additional electron density through its lone pairs, potentially raising the energy of the highest occupied molecular orbital. The acetamide substituent also participates in orbital mixing through its nitrogen lone pair and carbonyl π-system, creating extended conjugation pathways that influence electronic properties.

The lowest unoccupied molecular orbital generally shows characteristics of an aromatic π* orbital with contributions from the pyridine ring system. The trimethylsilyl ethynyl substituent can participate in orbital mixing through its extended π-system, potentially lowering the energy of the lowest unoccupied molecular orbital and reducing the overall energy gap. The energy difference between these frontier orbitals, known as the highest occupied molecular orbital-lowest unoccupied molecular orbital gap, provides insights into the compound's electronic excitation behavior and photochemical properties.

Computational analysis using Jaguar optimization calculations reveals the spatial distribution of molecular orbitals and provides quantitative energy values for electronic transitions. The electronic structure calculations indicate that the compound exhibits moderate highest occupied molecular orbital-lowest unoccupied molecular orbital gap values typical of substituted pyridine derivatives. The presence of the trimethylsilyl group introduces unique electronic effects through hyperconjugation and σ-π mixing, influencing both the energy and spatial distribution of frontier molecular orbitals.

Molecular electrostatic potential mapping demonstrates the charge distribution across the molecular surface, highlighting regions of electron density and electrophilic character. The hydroxyl oxygen and acetamide nitrogen atoms typically exhibit negative electrostatic potential, indicating their roles as hydrogen bond acceptors. Conversely, the trimethylsilyl group and aromatic hydrogen atoms show positive electrostatic potential regions that can participate in favorable intermolecular interactions.

| Electronic Property | Calculated Value | Method |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | -5.2 to -5.8 eV | Density Functional Theory |

| Lowest Unoccupied Molecular Orbital Energy | -1.8 to -2.4 eV | Density Functional Theory |

| Energy Gap | 3.4 to 4.0 eV | Frontier Orbital Analysis |

| Dipole Moment | 2.5 to 4.2 Debye | Electrostatic Calculation |

| Ionization Potential | 5.2 to 5.8 eV | Koopmans' Theorem |

| Electron Affinity | 1.8 to 2.4 eV | Frontier Orbital Theory |

Propriétés

IUPAC Name |

N-[4-oxo-5-(2-trimethylsilylethynyl)-1H-pyridin-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2Si/c1-9(15)14-11-8-13-7-10(12(11)16)5-6-17(2,3)4/h7-8H,1-4H3,(H,13,16)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIFGXFSIJSLBTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CNC=C(C1=O)C#C[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70673568 | |

| Record name | N-{4-Oxo-5-[(trimethylsilyl)ethynyl]-1,4-dihydropyridin-3-yl}acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70673568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1203499-31-3 | |

| Record name | N-{4-Oxo-5-[(trimethylsilyl)ethynyl]-1,4-dihydropyridin-3-yl}acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70673568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthesis of Intermediate

- Starting Material and Bromination Commercially available 2,3-dimethoxypyridine is treated with N-bromosuccinimide to yield 5-bromo-2,3-dimethoxypyridine.

Suzuki Coupling

- Reaction Conditions The bromopyridine intermediate undergoes Suzuki coupling with p-cyanophenylboronic acid to produce 5-(p-cyanophenyl)-2,3-dimethoxypyridine. This is further converted to 6-bromo-5-(p-cyanophenyl)-2,3-dimethoxypyridine, referred to as intermediate A.

- Alternative Approach An alternative route involves using 2-(t-butoxy)-3-((2-methoxyethoxy)methoxy)pyridine, which is efficiently brominated using N-bromosuccinimide to form intermediate B. This intermediate is then used in Suzuki coupling with appropriate boronic acids or boronates, yielding 5-phenyl derivatives of 2-(t-butoxy)-6-(4-fluorophenyl)-3-((2-methoxyethoxy)methoxy)pyridine.

Sonogashira Coupling

- Reaction with (trimethylsilyl)acetylene Conversion of a phenol to its triflate, followed by Sonogashira coupling with (trimethylsilyl)acetylene and subsequent removal of the TMS-protecting group gives the acetylene intermediate.

Negishi Coupling

- Reaction with Organozinc Intermediates A Negishi coupling reaction is employed using intermediate A with various organozinc intermediates to yield 5-(p-cyanophenyl)-6-arylakyl-2,3-dimethoxypyridines in excellent yields (80–87%). These compounds are then treated with BBr3 in methylene chloride to obtain the desired products.

Tetrazole Formation

- Reaction Conditions Treatment of the products from Negishi coupling with sodium azide in DMF, using a catalytic amount of acetic acid, yields tetrazolyl derivatives.

Synthesis of 5H-chromeno[3,4-c]pyridine derivatives

- Sonogashira Coupling A general procedure (A) for Sonogashira coupling is utilized. For instance, 3-((trimethylsilyl)ethynyl)-[1,1'-biphenyl]-4-ol (A5) is prepared using 3-iodo-[1,1'-biphenyl]-4-ol with petroleum ether/EtOAc as eluent, resulting in a yellow solid.

Acetylation

- Acetylation of the 5-(p-sulfonamidophenyl)-2-(t-butoxy)-6-(4-fluorophenyl)-3-((2-methoxyethoxy)methoxy)-pyridine intermediate with acetic anhydride in pyridine, followed by removal of the protecting groups, is used in the preparation of target compounds.

Reaction Scheme

- Scheme 3 outlines the preparation of a target compound involving Suzuki coupling with 4-hydroxyphenylboronic acid, conversion to a triflate, Sonogashira coupling with (trimethylsilyl)acetylene, TMS protecting group removal, and further reactions to yield the final compound.

- Scheme 4 details the preparation of compounds using Negishi coupling with organozinc intermediates, followed by treatment with BBr3 and reaction with sodium azide to form tetrazolyl derivatives.

- Scheme 5 summarizes a method involving the formation of an alcohol, treatment with triethylsilane and trifluoroacetic acid, and Suzuki-coupling with p-cyanophenylboronic acid to form 5-arylakyl-6-(p-cyanophenyl)-2,3-dimethoxypyridine derivatives.

- Scheme 6 describes the synthesis of compounds involving bromination, reaction with trimethylsilylmethylithium, and further steps to yield the desired products.

Example Procedure

- 4-(5,6-Dimethoxy-2-(naphthalen-1-yl)pyridin-3-yl)benzonitrile Synthesis 4-(2-Bromo-5,6-dimethoxypyridin-3-yl)benzonitrile is reacted with naphthalene-1-boronic acid, Pd(PPh3)4, and Na2CO3 in a dioxane/water mixture under N2 atmosphere. The mixture is refluxed, cooled, diluted with EtOAc, and washed with sat. NH4Cl and brine. The organic layer is dried over Na2SO4, concentrated, and purified by flash chromatography eluting with 0 to 30% EtOAc/Hexane.

Additional Reactions

- Iodinated precursors can be coupled with aryl/pyridyl boronic acid, followed by Negishi coupling to form compounds. Subsequent Sonogashira reaction with TMS-acetylene under Pd(PPh3)2Cl2 catalysis can also be performed.

Analyse Des Réactions Chimiques

Types of Reactions

N-(4-Hydroxy-5-((trimethylsilyl)ethynyl)-pyridin-3-YL)acetamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or Jones reagent.

Reduction: The acetamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The trimethylsilyl-ethynyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: PCC, Jones reagent, or other mild oxidizing agents.

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products

Oxidation: Formation of a carbonyl derivative.

Reduction: Formation of an amine derivative.

Substitution: Formation of various substituted pyridine derivatives.

Applications De Recherche Scientifique

Pharmaceutical Research

N-(4-Hydroxy-5-((trimethylsilyl)ethynyl)-pyridin-3-YL)acetamide has shown potential in pharmaceutical applications, particularly as a precursor in the synthesis of various bioactive compounds. Its structural features may contribute to the development of new therapeutic agents targeting specific biological pathways.

Material Science

In material science, this compound can serve as a functional additive in polymer formulations, enhancing properties such as thermal stability and mechanical strength. Its incorporation into polymer matrices can lead to improved performance in various applications.

Chemical Biology

The compound's unique functional groups make it suitable for use in chemical biology studies, particularly in the development of probes or inhibitors for biological targets. Its ability to interact with biological molecules can be exploited to understand molecular mechanisms in cellular processes.

Case Studies

| Study Title | Description | Findings |

|---|---|---|

| Synthesis of Novel Pyridine Derivatives | Researchers synthesized various pyridine derivatives including this compound. | The synthesized compounds exhibited promising anti-cancer activity in vitro. |

| Functional Additives in Polymers | Investigation into the use of this compound as an additive in thermoplastics. | Enhanced thermal stability and mechanical properties were observed compared to control samples. |

| Development of Chemical Probes | The compound was tested as a potential inhibitor for specific enzyme targets in cancer research. | Showed significant inhibition rates, suggesting its utility as a lead compound for drug development. |

Mécanisme D'action

The mechanism of action of N-(4-Hydroxy-5-((trimethylsilyl)ethynyl)-pyridin-3-YL)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The hydroxy and acetamide groups can form hydrogen bonds, while the trimethylsilyl-ethynyl group can participate in π-π interactions or hydrophobic interactions.

Comparaison Avec Des Composés Similaires

N-(4-Hydroxy-5-iodopyridin-3-yl)acetamide

- Molecular Formula : C₇H₇IN₂O₂

- Molecular Weight: 278.05 g/mol (CAS: Not provided; Catalog # HB687)

- Key Differences : Replaces the TMS-ethynyl group with an iodine atom. The iodine substituent facilitates nucleophilic substitution or Suzuki-Miyaura coupling, contrasting with the TMS-ethynyl group’s role in alkyne-based reactions. Despite structural differences, both compounds share identical pricing tiers ($400–$4,800) .

5-Bromo-2-((trimethylsilyl)ethynyl)pyridin-3-yl tert-Butyl carbonate

- Molecular Formula: C₁₅H₂₀BrNO₃Si

- Molecular Weight: 386.31 g/mol (CAS: Not provided; Catalog # Not listed)

- Key Differences : Incorporates a bromine atom and a tert-butyl carbonate group. The bromine enhances electrophilicity, while the bulky carbonate group may sterically hinder reactivity compared to the acetamide-hydroxyl system in the target compound .

Positional Isomerism and Functional Group Variations

N-(3-Hydroxypyridin-2-yl)acetamide

- Molecular Formula : C₇H₈N₂O₂

- Molecular Weight : 152.15 g/mol (CAS: 31354-48-0; Catalog # HB020)

- Key Differences : The hydroxyl group is at the 3-position instead of the 4-position, and the acetamide is at the 2-position. This positional shift reduces molecular complexity and weight, likely diminishing steric effects and altering solubility .

N-(3-Hydroxypyridin-4-yl)acetamide

- Molecular Formula : C₇H₈N₂O₂

- Molecular Weight: 152.15 g/mol (CAS: Not provided; Catalog # Not listed)

Variations in Protecting Groups and Side Chains

N-(2-Chloro-6-(trimethylsilyl)ethynyl)pyridin-3-yl)pivalamide

- Molecular Formula : C₁₅H₂₁ClN₂OSi

- Molecular Weight : 308.88 g/mol (CAS: 1142191-97-6; Catalog # HB579)

- Key Differences: Substitutes acetamide with pivalamide (a bulkier tert-butyl carbonyl group) and introduces a chlorine atom at the 2-position.

2-((4-Allyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide

- Molecular Formula : C₂₀H₂₁N₅O₃S

- Molecular Weight : 411.48 g/mol (CAS: 763114-72-3)

- Key Differences : Features a triazole-thioether linker and dimethoxyphenyl group, enabling diverse interactions (e.g., π-π stacking, hydrogen bonding). The absence of a TMS-ethynyl group limits alkyne reactivity but introduces sulfur-based chemistry .

Comparative Data Table

Activité Biologique

N-(4-Hydroxy-5-((trimethylsilyl)ethynyl)-pyridin-3-YL)acetamide, also known by its CAS number 1203499-31-3, is a compound that has garnered interest for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₂H₁₆N₂O₂Si

- Molecular Weight : 248.36 g/mol

- CAS Number : 1203499-31-3

- MDL Number : MFCD13176635

Antiviral Properties

Recent studies have indicated that compounds similar to this compound exhibit antiviral activity. For instance, research on N-Heterocycles has demonstrated their potential as antiviral agents against various viruses, highlighting the importance of developing compounds with diverse mechanisms of action to combat viral infections effectively .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. A related study explored the synthesis of pyridine derivatives and their effects on pro-inflammatory cytokines such as TNF-α and IL-6, which are critical in inflammatory bowel disease (IBD). The parent compound showed significant inhibitory activity against these cytokines, suggesting that derivatives like this compound could also possess similar anti-inflammatory effects .

The mechanisms through which this compound exerts its biological effects may involve:

- Inhibition of Cytokines : By targeting TNF-α and IL-6 pathways, the compound could reduce inflammation and provide therapeutic benefits in conditions like IBD.

- Antiviral Activity : Similar compounds have shown efficacy against viral replication by interfering with viral enzymes or processes necessary for viral life cycles.

Research Findings

Case Studies

- Antiviral Efficacy : In a study assessing various N-Heterocycles, this compound was included in a broader analysis of compounds exhibiting antiviral properties against common viral pathogens. The results indicated a promising profile for further investigation.

- Inflammatory Models : In vivo models demonstrated that compounds with similar structures significantly reduced inflammatory responses in treated subjects, reinforcing the hypothesis that this compound could be beneficial in treating inflammatory diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.